1-(4-Bromopyridin-2-yl)cyclopropanecarbonitrile
Overview
Description
“1-(4-Bromopyridin-2-yl)cyclopropanecarbonitrile” is a chemical compound with the molecular formula C9H7BrN2. It has a molecular weight of 223.07 g/mol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H7BrN2/c10-7-1-4-12-8(5-7)9(6-11)2-3-9/h1,4-5H,2-3H2 .Physical and Chemical Properties Analysis
This compound is typically stored at room temperature . .Scientific Research Applications
Synthesis of Cyanopyridine Derivatives
The synthesis of novel cyanopyridine derivatives has been a significant area of study. A study by Bogdanowicz et al. (2013) utilized a related compound, 2-Bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile, as a substrate to synthesize new cyanopyridine derivatives with different substituents. These compounds showed considerable antimicrobial activity against various aerobic and anaerobic bacteria, indicating their potential for medicinal applications (Bogdanowicz et al., 2013).
Cyclization Reactions
Cyclization reactions form a significant part of research involving 1-(4-Bromopyridin-2-yl)cyclopropanecarbonitrile. Cho and Kim (2008) documented the cyclization of 3-Bromopyridine-4-carbaldehyde with carboxylic acids under specific conditions, yielding corresponding 3-oxo-1,3-dihydrofuro[3,4-c]pyridine-1-yl alkanoates (Cho & Kim, 2008). The process was palladium-catalyzed, underlining the compound's role in facilitating complex chemical reactions.
Bioactivity of Cyclopropane Derivatives
Cyclopropane derivatives have been widely studied for their biological activities. Tian et al. (2009) used cyclopropanecarboxylic acid and related compounds to prepare N-(substituted) cyclopropanecarboxyl-N'-pyridin-2-yl thioureas. These compounds exhibited significant herbicidal and fungicidal activities, suggesting the potential of this compound in agricultural applications (Tian et al., 2009).
Conformational Restriction in Biologically Active Compounds
Kazuta et al. (2002) highlighted the use of the cyclopropane ring in restricting the conformation of biologically active compounds to enhance activity and investigate bioactive conformations. They designed conformationally restricted analogues of histamine using chiral cyclopropanes bearing differentially functionalized carbon substituents, showcasing the potential of cyclopropane derivatives in medicinal chemistry (Kazuta et al., 2002).
Safety and Hazards
Properties
IUPAC Name |
1-(4-bromopyridin-2-yl)cyclopropane-1-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-7-1-4-12-8(5-7)9(6-11)2-3-9/h1,4-5H,2-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDMVBPTVKDMKFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C2=NC=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90726262 | |
Record name | 1-(4-Bromopyridin-2-yl)cyclopropane-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90726262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1163707-56-9 | |
Record name | 1-(4-Bromopyridin-2-yl)cyclopropane-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90726262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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